molecular formula C12H24N2O B7965378 N-Isopropyl-4-piperidin-4-yl-butyramide

N-Isopropyl-4-piperidin-4-yl-butyramide

Cat. No.: B7965378
M. Wt: 212.33 g/mol
InChI Key: JWKFXLVIXDSHRH-UHFFFAOYSA-N
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Description

N-Isopropyl-4-piperidin-4-yl-butyramide is a compound belonging to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds with piperidine moieties are significant in the pharmaceutical industry due to their presence in various drugs and their biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Isopropyl-4-piperidin-4-yl-butyramide typically involves the reaction of piperidine derivatives with isopropylamine and butyric acid or its derivatives. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction. For example, the reaction may be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

N-Isopropyl-4-piperidin-4-yl-butyramide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Isopropyl-4-piperidin-4-yl-butyramide has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Isopropyl-4-piperidin-4-yl-butyramide involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyl-4-piperidin-4-yl-butyramide
  • N-Methyl-4-piperidin-4-yl-butyramide
  • N-Ethyl-4-piperidin-4-yl-butyramide

Uniqueness

N-Isopropyl-4-piperidin-4-yl-butyramide is unique due to its specific isopropyl substitution, which can influence its chemical properties and biological activities. This substitution may enhance its stability, solubility, or binding affinity to certain molecular targets compared to other similar compounds .

Properties

IUPAC Name

4-piperidin-4-yl-N-propan-2-ylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O/c1-10(2)14-12(15)5-3-4-11-6-8-13-9-7-11/h10-11,13H,3-9H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWKFXLVIXDSHRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CCCC1CCNCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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